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Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential between

GSK2556286 and pretomanid for the treatment of tuberculosis (TB). Detailed protocols for

assessing this synergy in vitro and a summary of in vivo efficacy data are presented to guide

further research and development in this area.

Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of

Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic regimens.

Combining drugs with different mechanisms of action is a cornerstone of effective TB therapy,

aiming to enhance bactericidal activity, shorten treatment duration, and prevent the

development of resistance. GSK2556286, a novel cholesterol-dependent Mtb inhibitor, and

pretomanid, a nitroimidazole with activity against both replicating and non-replicating bacilli,

represent a promising combination.

GSK2556286 is a first-in-class antitubercular agent that acts via the membrane-bound adenylyl

cyclase Rv1625c in Mtb.[1] This leads to a significant increase in intracellular cyclic AMP

(cAMP) levels, which in turn disrupts cholesterol metabolism, a crucial process for Mtb survival

within the host macrophage.[1][2][3][4] GSK2556286 is particularly effective against
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intracellular Mtb residing in macrophages, where cholesterol is a primary carbon source.[5][6]

[7][8][9]

Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase

(Ddn) enzyme in Mtb.[10][11] Its mechanism of action is twofold: under aerobic conditions, it

inhibits the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

[10][11][12] Under anaerobic conditions, characteristic of the core of tuberculous granulomas, it

releases nitric oxide, which acts as a respiratory poison.[10][11]

The distinct and complementary mechanisms of these two agents suggest a strong potential

for synergistic interaction, targeting different metabolic pathways and physiological states of

Mtb.

Data Presentation
In Vivo Efficacy of GSK2556286 and Pretomanid
Combination Therapy
Studies in mouse models of chronic TB infection have demonstrated the enhanced efficacy of

combining GSK2556286 with pretomanid, often in conjunction with bedaquiline (BPa). The

addition of GSK2556286 to a BPa regimen (BPaG) has shown a significant increase in

bactericidal activity compared to the BPa combination alone.[5]
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Treatment Regimen Duration Mouse Model
Mean Log10
CFU/Lung

BPa (Bedaquiline +

Pretomanid)
2 months BALB/c

Not explicitly stated,

but higher than BPaG

BPaG (Bedaquiline +

Pretomanid +

GSK2556286)

2 months BALB/c
Significantly lower

than BPa alone[5]

BPaL (Bedaquiline +

Pretomanid +

Linezolid)

1 month C3HeB/FeJ ~2.5[13]

BPaG (Bedaquiline +

Pretomanid +

GSK2556286)

1 month C3HeB/FeJ ~3.0[13]

BPaL (Bedaquiline +

Pretomanid +

Linezolid)

2 months C3HeB/FeJ Undetectable[13]

BPaG (Bedaquiline +

Pretomanid +

GSK2556286)

2 months C3HeB/FeJ ~1.5[13]

Note: The data presented is a summary from published studies and direct quantitative

comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols
Protocol 1: Checkerboard Assay for In Vitro Synergy
Testing
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent,

or antagonistic effects of a two-drug combination.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the

GSK2556286 and pretomanid combination against M. tuberculosis.
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Materials:

M. tuberculosis strain (e.g., H37Rv)

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-

catalase) and 0.05% Tween 80. For GSK2556286, which has cholesterol-dependent activity,

cholesterol should be added to the medium at a suitable concentration.

GSK2556286 and pretomanid stock solutions

Sterile 96-well microtiter plates

Resazurin sodium salt solution (for viability assessment)

Methodology:

Preparation of Drug Dilutions:

Prepare serial twofold dilutions of GSK2556286 and pretomanid in 7H9 broth. The

concentration range should span from above to below the predetermined Minimum

Inhibitory Concentration (MIC) of each drug.

In a 96-well plate, add 50 µL of the GSK2556286 dilutions horizontally and 50 µL of the

pretomanid dilutions vertically. This creates a matrix of drug concentrations.

Include wells with each drug alone (for MIC determination) and drug-free wells as growth

controls.

Inoculum Preparation:

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.

Inoculation and Incubation:

Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
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Seal the plates and incubate at 37°C for 7-14 days.

Assessment of Inhibition:

After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-

48 hours.

A color change from blue to pink indicates bacterial growth. The MIC is defined as the

lowest concentration of the drug that prevents this color change.

Calculation of FICI:

The FICI is calculated as follows: FICI = FIC of GSK2556286 + FIC of Pretomanid Where

FIC = (MIC of drug in combination) / (MIC of drug alone)

Interpretation of FICI values:

≤ 0.5: Synergy

0.5 to 4.0: Indifference

4.0: Antagonism

Protocol 2: Time-Kill Curve Assay
Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic

activity of antimicrobial agents over time.
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Objective: To evaluate the rate of killing of M. tuberculosis by GSK2556286 and pretomanid,

alone and in combination.

Materials:

M. tuberculosis strain (e.g., H37Rv)

Middlebrook 7H9 broth with appropriate supplements (including cholesterol)

GSK2556286 and pretomanid at fixed concentrations (e.g., at their MIC or multiples of the

MIC)

Sterile culture tubes

Middlebrook 7H10 or 7H11 agar plates for CFU enumeration

Methodology:

Inoculum Preparation:

Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard

assay.

Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in several

culture tubes.

Drug Exposure:

Add GSK2556286, pretomanid, or the combination of both to the respective culture tubes

at the desired concentrations.

Include a drug-free tube as a growth control.

Sampling and Plating:

Incubate all tubes at 37°C with shaking.
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At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from

each tube.

Prepare serial tenfold dilutions of each aliquot and plate onto 7H10/7H11 agar plates.

CFU Enumeration and Analysis:

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

Count the number of colonies on each plate to determine the CFU/mL at each time point.

Plot the log10 CFU/mL versus time for each condition.

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination

compared with the most active single agent at a specific time point.

Visualizations
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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
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Caption: Dual mechanism of action of Pretomanid in M. tuberculosis.
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In Vitro Synergy Assessment In Vivo Efficacy
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2. Checkerboard Assay
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Caption: Workflow for assessing GSK2556286 and pretomanid synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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